3-Azido-D-alanine HCl
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Overview
Description
3-Azido-D-alanine HCl is an azide-derivatized D-alanine . It is also known by other synonyms such as ®-2-Amino-3-azidopropanoic acid hydrochloride . It has an empirical formula of C3H6N4O2 · HCl and a molecular weight of 166.57 .
Molecular Structure Analysis
The molecular formula of 3-Azido-D-alanine HCl is C3H7ClN4O2 . The InChI is InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m1./s1 . The Canonical SMILES is C(C(C(=O)O)N)N=[N+]=[N-].Cl .Chemical Reactions Analysis
3-Azido-D-alanine HCl can easily undergo click reactions . The azide functionalities in the protein can then be modified with almost any alkyne bearing molecule by Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .Physical And Chemical Properties Analysis
3-Azido-D-alanine HCl is a powder form and contains ≤11.0% water . It has a molecular weight of 166.57 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 3 . Its Exact Mass is 166.0257532 g/mol and its Monoisotopic Mass is also 166.0257532 g/mol .Scientific Research Applications
- By incorporating 3-Azido-D-alanine into peptides or proteins, scientists can create bioconjugates for targeted drug delivery, imaging, and diagnostics .
- The azide group in the protein can then be selectively modified with various alkyne-bearing molecules, enabling precise protein engineering and studies of protein function .
- Researchers use this approach to study cell wall dynamics, antibiotic resistance mechanisms, and bacterial growth .
- These modified peptides can serve as potential drug candidates, enzyme inhibitors, or ligands for receptor studies .
Click Chemistry and Bioconjugation
Protein Functionalization
Cell Wall Studies
Peptide Synthesis and Drug Development
RNA Aptamer Generation
Bioorthogonal Labeling in Live Cells
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-azidopropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDWRZHPCDDSJZ-HSHFZTNMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-D-alanine HCl |
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